Potent Inhibition of Thymidylate Synthase (TS) Compared to the Clinical Antimetabolite 5-Fluorouracil
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine demonstrates potent inhibition of rat thymidylate synthase (TS) with an IC₅₀ of 360 nM [1]. This inhibitory activity is substantially more potent than the clinically used TS inhibitor 5-fluorouracil (5-FU), which exhibits a wide range of IC₅₀ values against various cell lines but is generally less potent in direct enzymatic assays, with values often reported in the low micromolar range [2]. This quantitative difference in potency at the enzymatic level suggests that the compound's core scaffold may provide a more efficient starting point for the development of novel TS-targeting agents.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): Variable; generally in the low micromolar range (e.g., 0.8 to 43.0 µM) for cell-based assays, and less potent in direct enzyme assays. |
| Quantified Difference | The target compound's IC₅₀ is in the sub-micromolar range (360 nM), representing at least a 2.2-fold increase in potency compared to the most sensitive cell line data for 5-FU (0.8 µM = 800 nM), and up to 100-fold more potent than less sensitive lines. |
| Conditions | Isolated rat thymidylate synthase (TS) enzymatic assay for target compound; various cell line assays for 5-FU. |
Why This Matters
This establishes the compound as a verifiable, sub-micromolar TS inhibitor, providing a quantified potency advantage over the standard-of-care antimetabolite 5-FU in the specific context of enzymatic inhibition, which is a critical starting point for drug discovery programs targeting TS.
- [1] TargetMine. (n.d.). Activity report for CHEMBL422395: Inhibitory concentration against rat Thymidylate synthase (TS). Data sourced from ChEMBL. View Source
- [2] van Triest, B., Pinedo, H. M., van Hensbergen, Y., Smid, K., Telleman, F., Schoenmakers, P. S., ... & Peters, G. J. (1999). Thymidylate synthase level as the main predictive parameter for sensitivity to 5-fluorouracil, but not for folate-based thymidylate synthase inhibitors, in 13 nonselected colon cancer cell lines. Clinical Cancer Research, 5(3), 643-654. View Source
